Cas no 1804897-55-9 (3-Bromo-5-chloro-2-fluorophenol)

3-Bromo-5-chloro-2-fluorophenol is a halogenated phenolic compound with a molecular formula of C₆H₃BrClFO. Its distinct substitution pattern, featuring bromo, chloro, and fluoro groups at the 3, 5, and 2 positions respectively, makes it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of multiple halogens enhances its reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. This compound is characterized by high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its structural versatility allows for precise modifications, making it a useful building block for developing complex molecules with tailored properties.
3-Bromo-5-chloro-2-fluorophenol structure
1804897-55-9 structure
Product Name:3-Bromo-5-chloro-2-fluorophenol
CAS No:1804897-55-9
MF:C6H3BrClFO
MW:225.442823648453
CID:4617814
PubChem ID:91658811
Update Time:2025-05-20

3-Bromo-5-chloro-2-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-chloro-2-fluorophenol
    • Phenol, 3-bromo-5-chloro-2-fluoro-
    • 1804897-55-9
    • CS-0191592
    • E93412
    • DB-165586
    • MFCD28143932
    • SCHEMBL22119947
    • SY339503
    • Inchi: 1S/C6H3BrClFO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H
    • InChI Key: NPKWKIGBWZJFJS-UHFFFAOYSA-N
    • SMILES: C1(O)=CC(Cl)=CC(Br)=C1F

Computed Properties

  • Exact Mass: 223.90398g/mol
  • Monoisotopic Mass: 223.90398g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 3-Bromo-5-chloro-2-fluorophenol

Chemical Profile of 3-Bromo-5-chloro-2-fluorophenol (CAS No. 1804897-55-9)

3-Bromo-5-chloro-2-fluorophenol, identified by the Chemical Abstracts Service Number (CAS No.) 1804897-55-9, is a fluorinated aromatic compound featuring both bromo and chloro substituents on a phenolic ring. This unique structural configuration makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of multiple halogen atoms enhances its reactivity, enabling diverse functionalization pathways that are valuable for developing novel chemical entities.

The compound's molecular structure, characterized by a benzene ring substituted with a hydroxyl group, a bromine atom at the 3-position, and a chlorine atom at the 5-position, along with a fluorine atom at the 2-position, imparts distinct electronic and steric properties. These features make 3-bromo-5-chloro-2-fluorophenol an attractive building block for medicinal chemists seeking to modulate biological activity through halogenation strategies. The electron-withdrawing effects of the fluorine and halogen atoms can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their role in enhancing drug potency and selectivity. Research has demonstrated that substituents such as fluorine, bromine, and chlorine can significantly alter the pharmacokinetic properties of molecules. For instance, fluorine atoms are known to improve metabolic stability by resisting dealkylation or oxidation, while bromine and chlorine provide opportunities for further derivatization via cross-coupling reactions or nucleophilic aromatic substitutions.

One of the most compelling applications of 3-bromo-5-chloro-2-fluorophenol is in the synthesis of active pharmaceutical ingredients (APIs). Its reactive halogen atoms make it an excellent precursor for constructing more complex scaffolds. For example, palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings can be employed to introduce various aryl or heteroaryl groups, expanding the compound's utility in drug discovery. Additionally, nucleophilic substitution reactions allow for the introduction of amino, thiol, or ester functionalities, further diversifying its chemical space.

The agrochemical sector also benefits from the versatility of 3-bromo-5-chloro-2-fluorophenol. Halogenated phenols are common motifs in herbicides and fungicides due to their ability to interact with biological enzymes or receptors in pests and pathogens. Researchers have leveraged this compound to develop novel agrochemicals with improved efficacy and environmental profiles. By modifying its substituents strategically, scientists can fine-tune its biological activity against specific targets while minimizing off-target effects.

Recent advancements in computational chemistry have further enhanced the design of derivatives of 3-bromo-5-chloro-2-fluorophenol. Machine learning models trained on large datasets of bioactive compounds can predict the potential biological activity of new analogs with remarkable accuracy. This approach has accelerated the discovery process by allowing virtual screening of vast chemical libraries before experimental synthesis. Such innovations underscore the importance of 3-bromo-5-chloro-2-fluorophenol as a key intermediate in modern drug development pipelines.

The synthesis of 3-bromo-5-chloro-2-fluorophenol typically involves multi-step organic transformations starting from commercially available precursors such as chlorobenzene or fluorobenzene. Key steps often include halogenation using electrophilic reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂), followed by selective functionalization at other positions on the aromatic ring. Careful control of reaction conditions is essential to achieve high yields and purity while minimizing side products.

The handling and storage of 3-bromo-5-chloro-2-fluorophenol require adherence to standard laboratory protocols to ensure safety and stability. While it is not classified as a hazardous material under typical conditions, proper ventilation and personal protective equipment (PPE) are recommended when working with it in bulk quantities. Storage should be conducted in a cool, dry place away from direct sunlight to prevent degradation.

Future research directions may explore greener synthetic routes for 3-bromo-5-chloro-2-fluorophenol, leveraging catalytic systems that reduce waste or improve energy efficiency. Additionally, investigating its role in emerging therapeutic areas such as antiviral or anticancer agents could open new avenues for medical applications. As our understanding of molecular interactions evolves, compounds like 3-bromo-5-chloro-2-fluorophenol will continue to play a pivotal role in shaping next-generation therapeutics.

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